molecular formula C16H17ClN2O6 B6348323 4-(4-Chloro-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326813-84-6

4-(4-Chloro-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6348323
CAS No.: 1326813-84-6
M. Wt: 368.77 g/mol
InChI Key: ZCBKIKJUYMRNEX-UHFFFAOYSA-N
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Description

4-(4-Chloro-3-nitrobenzoyl)-1-oxa-4-azaspiro[45]decane-3-carboxylic acid is a synthetic organic compound with a complex structure It is characterized by the presence of a spirocyclic framework, which includes a chloro-nitrobenzoyl group, an oxa-azaspirodecane ring, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the spirocyclic ring: This step involves the cyclization of a suitable precursor to form the spirocyclic framework.

    Introduction of the chloro-nitrobenzoyl group: This step involves the nitration and chlorination of a benzoyl precursor, followed by its attachment to the spirocyclic framework.

    Introduction of the carboxylic acid group: This step involves the oxidation of a suitable precursor to introduce the carboxylic acid functionality.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and sodium borohydride.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Oxidation: Formation of carboxylate derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

4-(4-Chloro-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Chloro-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The chloro group can participate in substitution reactions, leading to the formation of new compounds with potential biological activity. The carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chloro-3-nitrobenzoyl)-8-ethyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
  • 4-(4-Chloro-3-nitrobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Uniqueness

4-(4-Chloro-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical properties and reactivity. The presence of the chloro-nitrobenzoyl group and the oxa-azaspirodecane ring makes it a versatile compound for various applications in scientific research.

Biological Activity

4-(4-Chloro-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C17H19ClN2O6
  • Molecular Weight : 382.8 g/mol
  • CAS Number : 1326814-63-4

The compound's biological activity is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. Notably, it has been studied for its potential as an enteropeptidase inhibitor , which is significant in the context of digestive enzyme regulation.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity TypeDescriptionReferences
Enzyme Inhibition Exhibits inhibitory effects on enteropeptidase, crucial for protein digestion.
Antimicrobial Activity Potential antimicrobial properties against various pathogens have been suggested.
Antioxidant Properties May exhibit antioxidant activity, contributing to cellular protection against oxidative stress.
Cytotoxic Effects Preliminary studies indicate cytotoxic effects on cancer cell lines, suggesting anticancer potential.

Case Studies and Research Findings

  • Enzyme Inhibition Studies
    • A study demonstrated that derivatives of the compound effectively inhibited enteropeptidase in a time-dependent manner. The IC50 values indicated significant potency, particularly with specific substitutions on the benzoyl moiety, enhancing the inhibitory effect compared to other analogs .
  • Antimicrobial Efficacy
    • Research highlighted the compound's potential against a range of bacterial strains, suggesting mechanisms involving disruption of bacterial cell walls or interference with metabolic pathways .
  • Cytotoxicity Assessment
    • In vitro assays showed that the compound exhibited cytotoxic effects on various cancer cell lines, including breast and colorectal cancer cells. The mechanism was hypothesized to involve apoptosis induction through caspase activation pathways .

Properties

IUPAC Name

4-(4-chloro-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O6/c17-11-5-4-10(8-12(11)19(23)24)14(20)18-13(15(21)22)9-25-16(18)6-2-1-3-7-16/h4-5,8,13H,1-3,6-7,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBKIKJUYMRNEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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